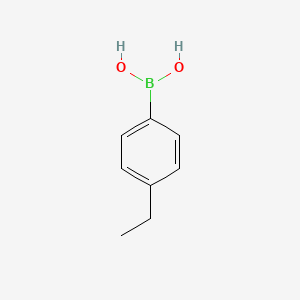

4-Ethylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-ethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCPLOMUUCFPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370243 | |

| Record name | 4-Ethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63139-21-9 | |

| Record name | (4-Ethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63139-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Modern Synthesis: A Technical Guide to 4-Ethylphenylboronic Acid

This guide provides an in-depth technical overview of 4-ethylphenylboronic acid (CAS No. 63139-21-9), a versatile and critical reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple datasheet to offer practical insights into its synthesis, characterization, and application, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction: The Indispensable Role of an Arylboronic Acid

This compound is an organoboron compound that has become a cornerstone in the construction of complex molecular architectures.[1] Its prominence is primarily due to its utility as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1][2] This reaction's tolerance of a wide range of functional groups, coupled with the stability and generally low toxicity of boronic acids, has made it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like those used in Organic Light-Emitting Diodes (OLEDs).[1][2][3] The ethyl substituent on the phenyl ring provides a specific lipophilic character and steric profile that can be crucial for tuning the properties of the final product.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of this compound is paramount for its effective use and quality control.

Physical and Chemical Properties

The key properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| CAS Number | 63139-21-9 | [4] |

| Molecular Formula | C₈H₁₁BO₂ | [4] |

| Molecular Weight | 149.98 g/mol | |

| Appearance | White to off-white crystalline powder or crystals | [5][6] |

| Melting Point | 141-155 °C | [6] |

| Boiling Point | 285.1 °C at 760 mmHg | [5] |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, THF, and DMSO. | [7][8] |

| Purity | Typically ≥97% | [6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the ethyl and phenyl protons. The aromatic protons typically appear as two doublets in the range of 7.2-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The quartet of the methylene (-CH₂) protons of the ethyl group is expected around 2.6 ppm, with the triplet of the methyl (-CH₃) protons appearing further upfield at approximately 1.2 ppm. The acidic protons of the boronic acid (-B(OH)₂) are often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the ipso-carbon attached to the boron atom being significantly deshielded. The signals for the ethyl group's methylene and methyl carbons will also be present in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the boronic acid. A strong B-O stretching vibration is typically observed around 1350 cm⁻¹. Aromatic C-H stretching is visible around 3000-3100 cm⁻¹, and C=C stretching in the aromatic ring appears in the 1400-1600 cm⁻¹ region.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound. Dehydration is a common fragmentation pattern for boronic acids.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or when large quantities are required. A common laboratory-scale synthesis involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.

Exemplary Synthesis Protocol

This protocol outlines the synthesis of this compound from 4-bromoethylbenzene.

Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Steps:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromoethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) via the dropping funnel. The reaction mixture is typically heated to reflux to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF. Maintain the temperature below -60 °C during the addition.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by carefully adding it to a stirred solution of aqueous hydrochloric acid (e.g., 2 M HCl).

-

Workup and Purification: Separate the organic layer and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of toluene and hexanes, to yield pure this compound.

Purity Assessment

The purity of this compound is critical for its successful application. High-Performance Liquid Chromatography (HPLC) is a common technique for purity analysis.[11][12] Reversed-phase HPLC methods can be challenging due to the potential for on-column hydrolysis of boronic acid derivatives, but with careful method development, accurate purity assessment is achievable.[12][13] Quantitative ¹H NMR (qNMR) can also be employed for purity determination.

The Suzuki-Miyaura Coupling: A Practical Application

The Suzuki-Miyaura reaction is the most prominent application of this compound.[14] This reaction facilitates the formation of a C-C bond between the ethylphenyl group and an organic halide or triflate.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[15][16][17]

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate.[15][18]

-

Transmetalation: The organic group from the boronic acid (in its activated boronate form) is transferred to the palladium(II) center, displacing the halide.[19] This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[19]

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[15]

Exemplary Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Solvent system (e.g., Toluene/Water or Dioxane/Water, 4:1 v/v)

Procedure:

-

Vessel Preparation: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.

-

Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Catalyst and Solvent Addition: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in the degassed organic solvent. Add the catalyst solution to the reaction vial, followed by the degassed water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting and Side Reactions

Despite its robustness, the Suzuki-Miyaura reaction can be prone to side reactions.

-

Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of ethylbenzene and consumption of the boronic acid.[20] This can be minimized by using anhydrous solvents, carefully selecting the base, and ensuring efficient catalytic turnover to consume the boronic acid in the desired reaction.[20][21]

-

Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or if the palladium catalyst is not in the correct oxidation state.[17][22] Thoroughly degassing the reaction mixture is crucial to prevent this.[3]

-

Low or No Yield: This can be due to a variety of factors, including an inactive catalyst, insufficient base, steric hindrance, or the presence of oxygen.[3] It is important to ensure all reagents are of high purity and the reaction is performed under strictly anaerobic conditions.[3]

Safety and Handling

This compound is an irritant and may be harmful if swallowed.[9] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Conclusion

This compound is a powerful and versatile reagent that has firmly established its place in the synthetic chemist's toolbox. Its stability, reactivity, and commercial availability make it an ideal choice for the construction of complex molecules through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to harness its full potential in their synthetic endeavors.

References

- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Hirschi, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.

- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.

- PubChem. (n.d.). Boronic acid, (4-ethylphenyl)-.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Wikipedia. (n.d.). Protodeboronation.

- Benchchem. (n.d.). Application Notes and Protocols: Ethylboronic Acid in Polymer Synthesis for Material Science.

- The Royal Society of Chemistry. (2012).

- Guidechem. (n.d.). How to prepare and apply 4-Acetylphenylboronic acid? - FAQ.

- ResearchGate. (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Boronic Acids in Modern Organic Synthesis.

- Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. The Royal Society of Chemistry.

- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.

- Wikipedia. (n.d.). Suzuki reaction.

- PubMed. (2012, March 16).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/OrganicChemistry.

- Google Patents. (n.d.). WO2010055245A2 - Process for preparing boronic acids and esters in the presence of magnesium metal.

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Exploring this compound: Properties and Applic

- The Royal Society of Chemistry. (2015).

- Chem-Impex. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound(63139-21-9) 1H NMR spectrum.

- Journal of the American Chemical Society. (n.d.).

- ChemicalBook. (2025, July 14). This compound | 63139-21-9.

- ResearchGate. (2025, August 5). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- ChemRxiv. (2024, August 7).

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Otto Chemie Pvt. Ltd. (n.d.). This compound, 97% 63139-21-9.

- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).

- Thermo Scientific. (n.d.). This compound, 97%.

- CymitQuimica. (n.d.). CAS 63139-21-9: (4-Ethylphenyl)boronic acid.

- Shimadzu Chemistry & Diagnostics. (n.d.). [13C6]-4-Ethylphenylboronic acid.

- Synblock. (n.d.). CAS 63139-21-9 | this compound.

- Sigma-Aldrich. (n.d.). This compound 63139-21-9.

- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid.

Sources

- 1. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. innospk.com [innospk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 63139-21-9 | this compound - Synblock [synblock.com]

- 5. This compound | 63139-21-9 [chemicalbook.com]

- 6. This compound, 97% 63139-21-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 9. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. waters.com [waters.com]

- 12. researchgate.net [researchgate.net]

- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. Yoneda Labs [yonedalabs.com]

- 18. researchgate.net [researchgate.net]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. Protodeboronation - Wikipedia [en.wikipedia.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. researchgate.net [researchgate.net]

4-Ethylphenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 4-Ethylphenylboronic Acid: Properties, Synthesis, and Core Applications

Introduction

This compound, a prominent member of the arylboronic acid family, stands as a critical building block in modern organic synthesis. Its unique chemical reactivity, particularly as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, has cemented its role in the development of complex molecules. This guide provides an in-depth exploration of this compound, detailing its fundamental properties, core applications in synthetic chemistry, and practical guidance for its use in a research setting. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to offer a comprehensive resource on this versatile reagent.

Chemical Identity and Core Properties

This compound is an organoboron compound featuring a boronic acid functional group (-B(OH)₂) attached to an ethyl-substituted phenyl ring at the para position.[1] This structure is fundamental to its utility, particularly in reactions that form new carbon-carbon bonds.[1][2]

Key Chemical Identifiers

The fundamental identifiers for this compound are summarized below, providing a foundation for its unequivocal identification and use in chemical databases and regulatory documentation.

| Identifier | Value | Source(s) |

| Molecular Formula | C₈H₁₁BO₂ | [1][2][3][4][5] |

| Alternate Formula | C₂H₅C₆H₄B(OH)₂ | [6] |

| Molecular Weight | 149.98 g/mol | [3][4][5][6] |

| CAS Number | 63139-21-9 | [1][2][3][6] |

| PubChem CID | 2734352 | [4] |

| InChI Key | RZCPLOMUUCFPQA-UHFFFAOYSA-N | [1][4][5] |

| Canonical SMILES | CCC1=CC=C(C=C1)B(O)O | [1][4][5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and behavior in reaction systems. It typically presents as a white to off-white crystalline solid.[1][6][7]

| Property | Value | Source(s) |

| Appearance | White to light orange powder or crystals | [6] |

| Melting Point | 141 - 155 °C | [2][6][7] |

| Boiling Point | 285.1 °C at 760 mmHg | [2] |

| Density | 1.07 g/cm³ | [2] |

| Flash Point | 126.2 °C | [2] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol) | [1] |

Synthesis Pathway Overview

While various methods exist for the synthesis of arylboronic acids, a common and illustrative pathway involves the reaction of an organometallic intermediate, such as a Grignard reagent, with a trialkyl borate followed by acidic hydrolysis. This conceptual workflow highlights the key transformations.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.

Objective: To synthesize 4-ethyl-1,1'-biphenyl.

Materials:

-

This compound (1.2 equivalents)

-

Bromobenzene (1.0 equivalent)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine [PPh₃] (4 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene and Water (e.g., 4:1 mixture)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Step-by-Step Methodology

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, bromobenzene, potassium carbonate, Pd(OAc)₂, and PPh₃.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a critical self-validating step, as the Pd(0) catalyst is sensitive to oxygen, and its absence ensures catalytic activity throughout the reaction.

-

Solvent Addition: Add the degassed solvent mixture (Toluene/Water) via syringe. The biphasic system is common, with the reaction occurring at the interface or within the organic layer. Water helps dissolve the inorganic base. [8]4. Reaction Execution: Fit the flask with a condenser under the inert atmosphere. Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking aliquots. The disappearance of the limiting reagent (bromobenzene) indicates completion.

-

Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine to remove the base and other aqueous-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 4-ethyl-1,1'-biphenyl.

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Broader Applications in Science and Technology

Beyond its primary use in constructing biaryl systems, this compound is a versatile intermediate in several advanced fields.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of complex molecular scaffolds for active pharmaceutical ingredients (APIs). [2]The ability to controllably form C-C bonds is essential for building the carbon skeletons of many modern drugs.

-

OLED Technology: In materials science, it is used to produce intermediates for Organic Light-Emitting Diodes (OLEDs). [2]The ethylphenyl group can be incorporated into larger conjugated systems that form the emissive or charge-transport layers in OLED devices, influencing their electronic properties and performance.

-

Polymer Chemistry: Through Suzuki polycondensation, bifunctional monomers derived from boronic acids are used to create advanced aromatic polymers. [9][10]These materials are investigated for applications as engineering plastics, conducting polymers, and specialized membranes.

-

Sensors and Coordination Chemistry: The boronic acid moiety can form reversible covalent bonds with diols, a property exploited in the design of chemical sensors, particularly for saccharides and other biologically relevant molecules. [1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [4]* Skin Irritation (Category 2), H315: Causes skin irritation. [4][6][11]* Serious Eye Irritation (Category 2), H319: Causes serious eye irritation. [4][6][11]* Specific target organ toxicity — single exposure (Category 3), H335: May cause respiratory irritation. [4][11]

Handling and Personal Protective Equipment (PPE)

-

Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [11]* Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. [7]* Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. [11][12]* Wash hands thoroughly after handling. [11][12]

Storage and Disposal

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. [3][11]* Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment. [11]

Conclusion

This compound is a powerful and versatile reagent whose importance in synthetic chemistry cannot be overstated. Its well-defined molecular weight and formula are complemented by a reactivity profile that makes it indispensable for constructing carbon-carbon bonds via the Suzuki-Miyaura coupling. From pharmaceuticals to advanced materials, its applications continue to expand, driven by the reliability and efficiency of the chemistry it enables. A thorough understanding of its properties, reaction mechanisms, and safety protocols, as outlined in this guide, is fundamental for any scientist looking to leverage this key chemical building block in their research and development endeavors.

References

-

CymitQuimica. (n.d.). CAS 63139-21-9: (4-Ethylphenyl)boronic acid. Retrieved from CymitQuimica website. [1]2. Otto Chemie Pvt. Ltd. (n.d.). This compound, 97% 63139-21-9. Retrieved from Otto Chemie website. 3. Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring this compound: Properties and Applications. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. website. [2]4. Synblock. (n.d.). CAS 63139-21-9 | this compound. Retrieved from Synblock website. [3]5. PubChem. (n.d.). Boronic acid, (4-ethylphenyl)-. National Center for Biotechnology Information. Retrieved from [Link] [4]6. ChemicalBook. (n.d.). This compound | 63139-21-9. Retrieved from ChemicalBook website. [13]7. Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Retrieved from Fisher Scientific website. [5]8. Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - this compound. Retrieved from Fisher Scientific website. [11]9. ECHEMI. (2019, July 15). (4-Ethylphenyl)boronic acid SDS, 63139-21-9 Safety Data Sheets. Retrieved from ECHEMI website. [7]10. Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 4-Ethylbenzeneboronic acid. Retrieved from Fisher Scientific website. [12]11. Sigma-Aldrich. (n.d.). This compound 63139-21-9. Retrieved from Sigma-Aldrich website. [14]12. NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Exploring the Synthesis Potential of this compound in Advanced Materials. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [10]13. Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link] 14. Lanhai Industry. (n.d.). This compound cas 63139-21-9. Retrieved from Lanhai Industry website. [15]15. Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [9]16. BOC Sciences. (2023, April 28). Applications of Suzuki Coupling Reaction. Retrieved from BOC Sciences website. []17. JEOL USA Inc. (n.d.). Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory. Retrieved from JEOL USA Inc. website. [8]18. Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(5), 806.

Sources

- 1. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. CAS 63139-21-9 | this compound - Synblock [synblock.com]

- 4. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, 97% 63139-21-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. echemi.com [echemi.com]

- 8. jeolusa.com [jeolusa.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound | 63139-21-9 [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. lanhaiindustry.com [lanhaiindustry.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Ethylphenylboronic Acid

Introduction

4-Ethylphenylboronic acid (4-EPBA), a prominent member of the arylboronic acid family, is a versatile synthetic intermediate of significant interest to researchers, scientists, and drug development professionals.[1][2] Its utility is prominently showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds in complex active pharmaceutical ingredients (APIs).[1][2] Beyond pharmaceuticals, 4-EPBA also serves as a critical component in the synthesis of advanced materials, including those used in Organic Light-Emitting Diodes (OLEDs).[1]

This technical guide provides a comprehensive overview of two critical physicochemical properties of this compound: solubility and stability. A thorough understanding of these parameters is paramount for its effective handling, reaction optimization, formulation, and for ensuring the integrity and purity of resulting products. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for practical application in the laboratory.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 63139-21-9 | [1][2] |

| Molecular Formula | C₈H₁₁BO₂ | [1][2] |

| Molecular Weight | 149.98 g/mol | [1] |

| Appearance | White to off-white crystalline powder or crystals | [2][3][4] |

| Melting Point | 150-155 °C | [1][4] |

| Boiling Point | 285.1 °C at 760 mmHg | [1] |

| Density | 1.07 g/cm³ | [1] |

Part 1: Solubility Profile of this compound

The solubility of this compound is a critical parameter for its use in synthesis and formulation. The presence of both a hydrophobic ethylphenyl group and a hydrophilic boronic acid moiety results in a nuanced solubility profile.

Theoretical Considerations

The solubility of arylboronic acids is governed by several factors:

-

Solvent Polarity : As a general trend, "like dissolves like." The polar boronic acid group (-B(OH)₂) facilitates solubility in polar solvents through hydrogen bonding, while the nonpolar ethylphenyl ring enhances solubility in less polar organic solvents.

-

Hydrogen Bonding : The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, leading to strong interactions with protic solvents like alcohols and water.

-

Crystal Lattice Energy : The energy required to break the crystal lattice of the solid boronic acid influences its solubility. Strong intermolecular interactions in the solid state, such as hydrogen bonding, can decrease solubility.

-

Equilibrium with Boroxine : In non-aqueous environments or upon heating, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[5][6] This equilibrium can impact solubility, as boroxines exhibit different solubility characteristics than the corresponding monomeric acids. The formation of boroxine is entropically driven and favored by electron-donating groups on the phenyl ring.[5]

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility in Common Organic Solvents

| Solvent Class | Examples | Expected Solubility Level | Rationale |

| Alcohols | Methanol, Ethanol | High | The polar nature and hydrogen bonding capability of alcohols readily solvate the boronic acid group.[2][8] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Ethers are effective solvents for many boronic acids, likely due to their ability to act as hydrogen bond acceptors.[9] |

| Ketones | Acetone | Moderate to High | The polarity of ketones allows for favorable interactions with the boronic acid moiety. |

| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds, including 4-EPBA.[9] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents offer moderate polarity, providing a balance for solvating both the aryl and boronic acid portions of the molecule. |

| Aromatic Hydrocarbons | Toluene | Low to Moderate | The ethylphenyl group will have some affinity for aromatic solvents, but the polar boronic acid group limits overall solubility. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | The high polarity of the boronic acid group makes it poorly soluble in nonpolar aliphatic solvents.[10] |

| Water | Low | While the boronic acid group can hydrogen bond with water, the hydrophobic ethylphenyl group significantly limits aqueous solubility.[7] |

Experimental Protocol for Solubility Determination (Dynamic Method)

This protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.[4][11][12]

Principle: A biphasic sample of known composition is heated at a controlled rate with vigorous stirring. The temperature at which the solid phase completely dissolves, resulting in a clear solution, is recorded as the equilibrium solubility temperature.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating bath for temperature control

-

Calibrated digital thermometer (accuracy ± 0.1 °C)

-

Luminance probe or a laser-based system for turbidity detection

-

Analytical balance (accuracy ± 0.1 mg)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the jacketed glass vessel.

-

Heating and Stirring: Begin stirring the mixture vigorously to ensure suspension of the solid. Start heating the vessel at a slow, constant rate (e.g., 0.2-0.5 °C/min) using the circulating bath.

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. The dissolution point is marked by a sharp increase in light transmission as the last solid particles dissolve.

-

Data Recording: Record the temperature at which the solution becomes completely clear. This is the equilibrium temperature for the prepared composition.

-

Data Analysis: Repeat the measurement for different compositions to construct a solubility curve (solubility vs. temperature).

Caption: Workflow for solubility determination by the dynamic method.

Part 2: Stability Profile of this compound

The stability of this compound is a crucial consideration for its storage, handling, and use in chemical reactions. Degradation can lead to impurities that may affect reaction yields and the purity of the final product.

Major Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways:

-

Boroxine Formation (Dehydration): This is a common process for boronic acids in the solid state or in non-aqueous solutions, involving the reversible condensation of three molecules to form a cyclic boroxine anhydride with the elimination of three molecules of water.[6] This equilibrium can be shifted towards the boronic acid by the presence of water.

3 C₂H₅C₆H₄B(OH)₂ ⇌ (C₂H₅C₆H₄BO)₃ + 3 H₂O

-

Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often pH-dependent and can be a significant degradation pathway in aqueous solutions.

C₂H₅C₆H₄B(OH)₂ + H₂O → C₂H₅C₆H₅ + B(OH)₃

-

Oxidation: Arylboronic acids can be susceptible to oxidation, particularly in the presence of oxidizing agents or under harsh conditions. This can lead to the formation of phenols.

Caption: Primary degradation pathways for this compound.

Factors Influencing Stability

| Factor | Effect on Stability | Rationale |

| Moisture | Can promote hydrolysis of boroxines back to the boronic acid. In excess and under certain pH conditions, can lead to protodeboronation. | Water is a reactant in the hydrolysis of boroxines and in protodeboronation. |

| Temperature | Elevated temperatures can accelerate dehydration to boroxines and other degradation reactions. | Most chemical reactions, including degradation, have increased rates at higher temperatures. |

| pH | Stability in aqueous solutions is highly pH-dependent. Both acidic and basic conditions can catalyze protodeboronation.[2][11] | The speciation of the boronic acid (neutral vs. boronate anion) is pH-dependent, affecting its reactivity and stability. |

| Light | Exposure to UV or visible light can potentially induce photolytic degradation. | The aromatic ring can absorb light energy, potentially leading to the formation of reactive species. |

| Oxidizing Agents | Can lead to the oxidative cleavage of the C-B bond to form phenols. | The boronic acid moiety is susceptible to oxidation. |

Experimental Protocol for a Stability-Indicating HPLC Assay

A stability-indicating analytical method is crucial for quantifying the decrease of the active substance and the increase of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose.[13][14][15]

Principle: A reversed-phase HPLC method is developed to separate this compound from its potential degradation products. The stability of the compound is then assessed under various stress conditions (forced degradation).

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound reference standard

-

HPLC-grade acetonitrile and water

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies

-

Photostability chamber (compliant with ICH Q1B guidelines)[1][2][3]

-

Temperature-controlled oven

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient to ensure separation (e.g., start with 95% A, ramp to 95% B over 20 minutes)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm (or determined by UV scan)

-

Injection Volume: 10 µL

Forced Degradation Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for a specified time.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified time.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 80 °C) in an oven.

-

Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][5] A control sample should be protected from light.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, dilute to a suitable concentration, and analyze by HPLC.

-

Data Evaluation: Assess the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Sources

- 1. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. jordilabs.com [jordilabs.com]

- 3. database.ich.org [database.ich.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. ijsdr.org [ijsdr.org]

synthesis and characterization of 4-Ethylphenylboronic acid

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethylphenylboronic Acid

Abstract

This compound (CAS No. 63139-21-9) is a versatile organoboron compound that has emerged as an indispensable building block in modern organic chemistry.[1] Its utility is most prominently showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal chemistry and materials science.[2] This guide provides a comprehensive overview of the synthesis, characterization, and critical applications of this compound, tailored for researchers, chemists, and drug development professionals. We will delve into the mechanistic rationale behind a robust synthetic protocol and detail the analytical techniques required to verify the compound's identity and purity, ensuring its suitability for downstream applications.

Introduction: The Significance of a Versatile Building Block

Arylboronic acids are a class of compounds characterized by a boronic acid functional group [-B(OH)₂] attached to an aromatic ring.[1] this compound, a member of this family, is particularly valued for its stability, reactivity, and the specific structural motif it introduces. Its primary role is as a nucleophilic partner in the Suzuki-Miyaura coupling reaction, enabling the efficient construction of complex biaryl structures that are prevalent in active pharmaceutical ingredients (APIs).[2][3] Beyond pharmaceuticals, its applications extend to the synthesis of organic light-emitting diode (OLED) materials, advanced polymers, and specialized sensors.[2][4][5] Understanding the synthesis and rigorous characterization of this reagent is paramount for ensuring the reproducibility and success of these high-value applications.

Synthesis: A Grignard-Based Approach

The most common and reliable method for synthesizing this compound involves the formation of a Grignard reagent from an aryl halide, followed by reaction with a borate ester and subsequent acidic hydrolysis. This pathway is favored due to its high efficiency and the use of readily accessible starting materials.

Mechanistic Rationale

The synthesis is a three-step process rooted in fundamental organometallic principles:

-

Grignard Reagent Formation: 4-Ethylbromobenzene reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 4-ethylphenylmagnesium bromide. The magnesium undergoes oxidative insertion into the carbon-bromine bond, reversing the polarity of the carbon atom and rendering it highly nucleophilic.

-

Borylation: The nucleophilic Grignard reagent is then added to a trialkyl borate, typically trimethyl borate or triisopropyl borate, at a low temperature (-80 °C to 0 °C).[6] The electron-deficient boron atom of the borate ester is readily attacked by the carbanion of the Grignard reagent. This forms a boronate ester intermediate. The low temperature is critical to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed boronate ester.

-

Hydrolysis: The final step is the acidic workup of the reaction mixture. The addition of an aqueous acid (e.g., HCl or H₂SO₄) hydrolyzes the boronate ester to yield the desired this compound and the corresponding alcohol by-product.[6]

This entire process must be conducted under anhydrous conditions until the final hydrolysis step, as Grignard reagents are potent bases that react readily with water.

Synthesis Workflow Diagram

Caption: Interrelation of analytical techniques for product validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Provides information about the proton environment. For this compound, the spectrum is expected to show:

-

A triplet signal for the methyl (-CH₃) protons.

-

A quartet signal for the methylene (-CH₂) protons, due to coupling with the methyl protons.

-

Two doublet signals in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

A broad singlet for the two hydroxyl (-OH) protons of the boronic acid group, which may be exchangeable with D₂O.

-

-

¹³C NMR: Confirms the carbon skeleton. The spectrum should display six distinct signals: two for the ethyl group and four for the aromatic ring carbons (due to symmetry).

B. Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound.

-

Analysis Considerations: The analysis of boronic acids via mass spectrometry can be complicated by their tendency to dehydrate and form cyclic trimeric anhydrides known as boroxines. [7]Optimized methods, often using Ultra-High Performance Liquid Chromatography (UPLC) coupled with MS, can minimize this and provide clear identification. [7]* Expected Ion: In electrospray ionization (ESI) mass spectrometry, one would expect to observe the molecular ion peak corresponding to the formula C₈H₁₁BO₂.

C. Melting Point Analysis The melting point is a quick and effective indicator of purity. A sharp melting point within the literature range (e.g., 150-155 °C) suggests a high-purity sample. [8][9]A broad or depressed melting point typically indicates the presence of impurities.

Core Applications: Enabling Chemical Innovation

The utility of this compound stems from its role as a key reactant in powerful synthetic transformations.

-

Suzuki-Miyaura Cross-Coupling: This is the preeminent application. [8]The reaction couples the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. [3][10]This reaction is fundamental to the synthesis of pharmaceuticals, agrochemicals, and conjugated polymers. [4]* Drug Discovery: The boronic acid functional group itself has been incorporated into approved drugs, where it can act as a transition-state analogue to inhibit enzymes or form reversible covalent bonds with biological targets. [11]The ethylphenyl moiety provides a specific lipophilic scaffold for molecular design.

-

Materials Science: It serves as a building block for materials with unique properties, including boron-containing polymers with enhanced thermal stability and OLEDs where precise molecular structures are needed for efficient light emission. [4][5]

Conclusion

This compound is a foundational reagent whose importance in modern organic synthesis cannot be overstated. The synthetic route via a Grignard reagent is a robust and scalable method, but success hinges on careful control of reaction conditions. Likewise, a multi-technique characterization approach, combining NMR, MS, and melting point analysis, is crucial for validating the material's quality and ensuring its reliable performance in demanding applications, from life-saving pharmaceuticals to next-generation electronics. This guide provides the essential framework for researchers to confidently synthesize and verify this critical chemical tool.

References

-

(4-Ethylphenyl)boronic acid SDS, 63139-21-9 Safety Data Sheets. ECHEMI.

-

Exploring this compound: Properties and Applications. Guidechem.

-

This compound 63139-21-9. Sigma-Aldrich.

-

This compound. Chem-Impex.

-

This compound, 97% 63139-21-9. Otto Chemie Pvt. Ltd.

-

Exploring the Synthesis Potential of this compound in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD.

-

CAS 63139-21-9: (4-Ethylphenyl)boronic acid. CymitQuimica.

-

Application Notes and Protocols: Ethylboronic Acid in Polymer Synthesis for Material Science. Benchchem.

-

Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts.

-

This compound | 63139-21-9. ChemicalBook.

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

-

Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.

-

Process for the preparation of substituted phenylboronic acids. Google Patents.

-

Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid. ResearchGate.

-

This compound 63139-21-9. Sigma-Aldrich.

-

Boronic acid, (4-ethylphenyl)-. PubChem.

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

-

Design and discovery of boronic acid drugs. PubMed.

-

Phenylboronic acid(98-80-6) 1H NMR spectrum. ChemicalBook.

-

This compound(63139-21-9) 1H NMR spectrum. ChemicalBook.

-

This compound, 97%, Thermo Scientific. Fisher Scientific.

Sources

- 1. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. This compound | 63139-21-9 [chemicalbook.com]

- 9. 4-乙基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of 4-Ethylphenylboronic Acid in Modern Chemistry

An In-Depth Technical Guide to the Safe Handling and Application of 4-Ethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 63139-21-9), a white to off-white crystalline powder, is an organoboron compound of significant interest in contemporary organic synthesis and medicinal chemistry.[1][2][3] Its utility stems from the boronic acid functional group, which facilitates a variety of chemical transformations.

Notably, it is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][3] This reactivity makes it an invaluable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic light-emitting diodes (OLEDs).[1] Given its integral role in these cutting-edge applications, a thorough understanding of its safe handling is paramount for all laboratory personnel.

Hazard Identification and Risk Assessment

While one Safety Data Sheet classifies this compound as "Not classified" under GHS, several others identify specific hazards.[4] A comprehensive assessment indicates that it should be handled as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.[5][6][7][8][9][10]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[8][10][11] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][5][6][7][8][9] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][5][6][7][8][9][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][6][7][8][9][10] |

Causality of Hazards:

The irritant nature of this compound can be attributed to its acidic properties and its ability to interact with biological molecules. As a boronic acid, it can form reversible covalent bonds with diols, which are present in many biological macromolecules.[3] This interaction can disrupt cellular function, leading to irritation upon contact with the skin, eyes, and respiratory tract. The oral toxicity, while not fully characterized, is a common feature of many reactive organic compounds.

Safe Handling and Storage Protocol

A self-validating system for handling this compound involves a cradle-to-grave approach, ensuring safety at every stage.

Receiving and Initial Inspection

-

Verification: Upon receipt, verify the container label matches the order and the SDS.

-

Integrity Check: Inspect the container for any signs of damage or leakage. If compromised, handle as a spill (see Section 5.1).

-

Documentation: Record the date of receipt on the container.

Laboratory Handling Workflow

The following workflow is recommended for handling this compound in a laboratory setting:

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.

-

Dispensing: When weighing and dispensing the solid, do so carefully to avoid generating dust.[5][12] Use non-sparking tools.[4]

-

Solution Preparation: When dissolving, add the solid to the solvent slowly.

-

Reaction Setup: Ensure all glassware is properly secured.

-

Post-Handling: After use, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[5][6]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][5][6] It is a hygroscopic solid, and moisture can lead to degradation.[12] Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The hierarchy of controls, from most to least effective, should be implemented.

Caption: Hierarchy of controls for managing chemical exposure.

Engineering Controls

-

Primary: A properly functioning chemical fume hood is mandatory for all manipulations of solid this compound and its solutions.[6]

-

Secondary: Ensure adequate general laboratory ventilation.[4]

Administrative Controls

-

Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound.

-

Ensure all personnel are trained on the specific hazards and handling procedures.

-

Do not eat, drink, or smoke in the laboratory.[5]

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE requirements for handling this compound.

| Body Part | PPE Specification | Rationale |

| Eyes/Face | Tightly fitting safety goggles or a face shield.[4][5] | Protects against dust particles and splashes, preventing serious eye irritation.[5][6][7][9] |

| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation.[4][5][6] |

| Body | Laboratory coat. | Protects against accidental spills and contamination of personal clothing.[4][5] |

| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used if a fume hood is not available or if dust generation is significant.[4][11] | Prevents inhalation of the powder, which can cause respiratory tract irritation.[5][6][7][9] |

Emergency Procedures

Prompt and correct response to an emergency is critical.

Accidental Release or Spill

-

Evacuate: Evacuate non-essential personnel from the immediate area.[4]

-

Ventilate: Ensure the area is well-ventilated.

-

Control Ignition Sources: Remove all sources of ignition.[4]

-

Containment: Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][12] Do not let the chemical enter drains.[4][6]

-

Decontamination: Clean the spill area thoroughly.

Fire

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5] A water spray can also be used.[5]

-

Hazards: Combustion may produce carbon monoxide, carbon dioxide, and boron oxides.[5]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5][6]

Personal Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5][6][7] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5][6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][5][6][7] |

Physical, Chemical, and Toxicological Profile

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁BO₂ | [1][3][5][7][8][11][13] |

| Molecular Weight | 149.98 g/mol | [1][8][11][13] |

| Appearance | White to off-white crystalline powder | [1][2][4][13] |

| Melting Point | 150-155 °C | [1][4][11][13] |

| Boiling Point | 285.1 °C at 760 mmHg | [1] |

| Density | 1.07 g/cm³ | [1] |

| Flash Point | 126.2 °C | [1] |

| Solubility | Soluble in polar organic solvents like ethanol and methanol. | [3] |

| Stability | Stable under normal conditions. | [5] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [5] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, oxides of boron. | [5] |

| Acute Oral Toxicity | Harmful if swallowed.[8][10][11] Specific data is not available. | [4] |

| Acute Dermal Toxicity | No data available. | [4] |

| Acute Inhalation Toxicity | No data available. | [4] |

| Skin Corrosion/Irritation | Causes skin irritation. | [2][5][6][7][8][9] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][5][6][7][8][9][11] |

| Respiratory or Skin Sensitization | No data available. | [4] |

| Germ Cell Mutagenicity | No data available. | [4] |

| Carcinogenicity | No data available. | [4] |

| Reproductive Toxicity | No data available. | [4] |

Toxicological Insights in the Absence of Data:

The consistent "no data available" for many toxicological endpoints necessitates a precautionary approach.[4] The known irritant effects suggest that repeated or prolonged exposure could lead to more severe tissue damage. The general reactivity of boronic acids with biological diols implies a potential for broader systemic effects, although specific data for this compound is lacking. Researchers should treat this compound with a high degree of caution, assuming it may have uncharacterized toxicological properties.

Waste Disposal and Environmental Considerations

Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.[5][7]

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant.[5][6][7] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]

-

Environmental Precautions: Do not allow the material to be released into the environment or enter sewer systems or waterways.[4][6][12]

Ecological Profile:

There is a significant lack of data regarding the ecological effects of this compound.[4] Toxicity to fish, daphnia, algae, and microorganisms has not been determined.[4] Therefore, any release into the environment must be strictly avoided.

Conclusion

This compound is a valuable reagent in modern chemical synthesis, but it is not without hazards. Its potential to cause skin, eye, and respiratory irritation, coupled with its oral toxicity, demands rigorous adherence to safety protocols. By implementing the hierarchy of controls—prioritizing engineering solutions like fume hoods and supplementing with appropriate PPE and administrative procedures—researchers can mitigate the risks associated with its use. The significant gaps in toxicological and ecological data underscore the importance of a conservative and cautious approach to handling and disposal, ensuring the safety of both laboratory personnel and the environment.

References

-

SAFETY DATA SHEET - Fisher Scientific (2024-03-29). [Link]

-

This compound, 97% 63139-21-9 - Otto Chemie Pvt. Ltd. [Link]

-

This compound CAS#: 63139-21-9; ChemWhat Code: 63540. [Link]

-

Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem. [Link]

-

Safety Data Sheet: Phenylboronic acid - Carl ROTH. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound, 97% 63139-21-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. fishersci.nl [fishersci.nl]

- 11. This compound 63139-21-9 [sigmaaldrich.com]

- 12. carlroth.com [carlroth.com]

- 13. chemwhat.com [chemwhat.com]

The Ascendance of a Key Building Block: A Technical Guide to 4-Ethylphenylboronic Acid

An In-depth Exploration of its Discovery, History, and Enduring Impact on Modern Chemistry

Introduction: From Curiosity to Cornerstone

In the vast landscape of organic chemistry, certain molecules, while not household names, become indispensable tools that quietly revolutionize entire fields of scientific endeavor. 4-Ethylphenylboronic acid is one such molecule.[1] Though a seemingly simple aromatic boronic acid, its unique properties and reactivity have established it as a critical building block in the synthesis of complex organic molecules, with profound implications for drug discovery and materials science.[2][3] This technical guide will delve into the discovery and history of this compound, not as an isolated event, but as a part of the broader narrative of the development of boronic acids and the rise of powerful catalytic reactions that unlocked their synthetic potential. We will explore the evolution of its synthesis, its key physicochemical characteristics, and its pivotal role in the advancement of pharmaceuticals and organic electronics.

The Genesis of Boronic Acids: A Historical Perspective

The story of this compound is rooted in the much earlier discovery of its parent class of compounds. In 1860, the English chemist Edward Frankland first reported the synthesis and isolation of a boronic acid, specifically ethylboronic acid.[4] This seminal work laid the groundwork for the entire field of organoboron chemistry. However, for over a century, the synthetic utility of boronic acids remained relatively niche.

The first synthesis of an arylboronic acid, phenylboronic acid, was reported by Michaelis and Becker in 1880.[5] Their method involved the reaction of diphenylmercury with boron trichloride at high temperatures.[5] While groundbreaking, this and other early methods were often harsh and limited in scope. A significant advancement came with the use of Grignard reagents, where an aryl magnesium halide is reacted with a trialkyl borate, followed by hydrolysis to yield the arylboronic acid.[5] This approach offered a more general and milder route to this class of compounds.

The Suzuki-Miyaura Coupling: The Catalyst for a Revolution

The true potential of arylboronic acids, including this compound, was unleashed with the advent of palladium-catalyzed cross-coupling reactions. In 1979, Akira Suzuki and Norio Miyaura reported a novel reaction that formed a carbon-carbon bond between an organoborane and an organohalide in the presence of a palladium catalyst and a base. This reaction, now famously known as the Suzuki-Miyaura coupling, was a watershed moment in organic synthesis. For this monumental contribution, Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010.

The Suzuki-Miyaura coupling is celebrated for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents.[2] Arylboronic acids proved to be exceptionally effective coupling partners in this reaction, leading to an explosion in their use for the synthesis of biaryl and poly-aryl structures, which are common motifs in pharmaceuticals and advanced materials.

This compound: Properties and Synthesis

This compound, with the CAS number 63139-21-9, is a white to off-white crystalline powder.[5][6] Its molecular formula is C8H11BO2, and it has a molecular weight of 149.98 g/mol .[7]

Physicochemical Properties

| Property | Value |

| Melting Point | 150-155 °C |

| Boiling Point | 285.1 °C at 760 mmHg |

| Density | 1.07 g/cm³ |

| Flash Point | 126.2 °C |

| Refractive Index | 1.521 |

The data in this table is compiled from various sources.[2]

Synthesis of this compound: A Representative Protocol

While the exact first synthesis of this compound is not readily found in seminal, named-reaction literature, its preparation follows the well-established methods for arylboronic acid synthesis. The most common laboratory and industrial-scale synthesis involves the Grignard reaction.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

4-Bromoethylbenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (2M)

-

Toluene

-

Hexane

Procedure:

-

Grignard Reagent Formation:

-

A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.

-

The flask is gently heated under a stream of nitrogen to activate the magnesium.

-

After cooling, anhydrous THF is added, followed by the slow, dropwise addition of a solution of 4-bromoethylbenzene in anhydrous THF from the dropping funnel.

-

The reaction is initiated (indicated by a color change and gentle reflux) and then maintained at a gentle reflux until the magnesium is consumed.

-

-

Borylation:

-

The Grignard solution is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of trimethyl borate in anhydrous THF is added dropwise, maintaining the temperature below -60 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

-

Hydrolysis and Workup:

-

The reaction mixture is cooled in an ice bath, and 2M hydrochloric acid is slowly added to quench the reaction and hydrolyze the borate ester.

-

The mixture is stirred for 1-2 hours until a clear aqueous layer is formed.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

-

Purification:

-

The solvent is removed under reduced pressure to yield a crude solid.

-

The crude product is purified by recrystallization from a toluene/hexane mixture to afford this compound as a white crystalline solid.

-

The Pivotal Role of this compound in Modern Science

The significance of this compound lies in its utility as a versatile intermediate in the synthesis of a wide array of valuable compounds.[2][3]

Pharmaceutical Intermediates

One of the most prominent applications of this compound is in the pharmaceutical industry.[2] The Suzuki-Miyaura coupling, with this compound as a key reactant, allows for the efficient construction of the complex carbon skeletons of many active pharmaceutical ingredients (APIs).[2] The ethylphenyl moiety can be a crucial part of the final drug structure, or it can serve as a scaffold upon which further chemical transformations are performed. Its stability and predictable reactivity make it an ideal building block for the development of new therapeutic agents.[2]

Organic Light-Emitting Diode (OLED) Intermediates

Beyond pharmaceuticals, this compound is a key component in the synthesis of materials for organic light-emitting diodes (OLEDs).[2] OLED technology relies on organic molecules that can efficiently emit light when an electric current is applied.[2] The performance and longevity of these devices are highly dependent on the molecular structure of the organic materials used.[2] this compound is used to create the stable, conjugated molecular frameworks that are essential for vibrant colors and energy efficiency in modern displays and lighting.[2]

Caption: Synthesis of OLED materials using this compound.

Conclusion: An Enduring Legacy in Chemical Synthesis

While the specific moment of its discovery may not be a celebrated event in the annals of chemistry, the impact of this compound is undeniable. Its journey from a member of a class of chemical curiosities to a cornerstone of modern synthetic chemistry is a testament to the power of enabling technologies like the Suzuki-Miyaura coupling. For researchers, scientists, and drug development professionals, this compound represents a reliable and versatile tool for building the complex molecules that drive innovation in medicine and technology. Its story is a compelling example of how fundamental chemical discoveries can, over time, become the engines of progress in seemingly disparate fields.

References

- Exploring this compound: Properties and Applic

-

Phenylboronic acid – preparation and application. Georganics. (2024-01-09). (URL: [Link])

- This compound. Chem-Impex. (URL not available)

-

Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352. PubChem. (URL: [Link])

- US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

This compound, 97%. Otto Chemie Pvt. Ltd. (URL: [Link])

-

Design and discovery of boronic acid drugs. PubMed. (2020-06-01). (URL: [Link])

-

Some Studies on the Preparation of Arylboronic Acids. Journal of the American Chemical Society. (1958-07-01). (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. (URL: [Link])

-

Boronic acid. Wikipedia. (URL: [Link])

Sources

- 1. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 6. This compound, 97% 63139-21-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethylphenylboronic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Ethylphenylboronic acid (CAS No. 63139-21-9) is an organoboron compound featuring an ethyl-substituted phenyl ring attached to a boronic acid moiety.[1][2] With the molecular formula C₈H₁₁BO₂, this white crystalline solid has become an indispensable tool for synthetic chemists.[3] Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method that forges carbon-carbon bonds with remarkable precision, forming the backbone of countless complex molecules in pharmaceuticals and materials science.[2][4]

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the identity and purity of this compound. The interpretation herein is grounded in established spectroscopic principles and field-proven insights, offering researchers a definitive reference for their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure Elucidation

NMR spectroscopy is the most powerful technique for elucidating the specific carbon-hydrogen framework of this compound. However, a significant practical challenge exists: boronic acids have a propensity to form cyclic trimeric anhydrides known as boroxines, particularly in non-polar solvents or upon concentration. This oligomerization can lead to broadened or complex, unintelligible NMR spectra.

Expert Insight: To ensure a sharp, interpretable spectrum of the monomeric acid, the use of a deuterated protic solvent is critical. Solvents like methanol-d₄ (CD₃OD) or D₂O effectively break up the boroxine trimers by forming esters or through hydrolysis, respectively, yielding a clear representation of the parent molecule.[5]

¹H NMR Spectral Analysis

The proton NMR spectrum provides a direct map of the hydrogen environments in the molecule. The 1,4- (para) substitution pattern of the aromatic ring gives rise to a characteristic pair of doublets, while the ethyl group presents a classic quartet and triplet.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |